Octanoic acid, 8-[(trimethylsilyl)amino]-, trimethylsilyl ester
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Overview
Description
Octanoic acid, 8-[(trimethylsilyl)amino]-, trimethylsilyl ester is a chemical compound with the molecular formula C11H25NO2Si. It is a derivative of octanoic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-[(trimethylsilyl)amino]-, trimethylsilyl ester typically involves the reaction of octanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:
Octanoic acid+Trimethylsilyl chloride→Octanoic acid, 8-[(trimethylsilyl)amino]-, trimethylsilyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 8-[(trimethylsilyl)amino]-, trimethylsilyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octanoic acid, 8-[(trimethylsilyl)amino]-, trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which octanoic acid, 8-[(trimethylsilyl)amino]-, trimethylsilyl ester exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical reactions. The trimethylsilyl groups can also protect functional groups from unwanted reactions, allowing for selective transformations.
Comparison with Similar Compounds
Similar Compounds
- Octanoic acid, trimethylsilyl ester
- Caprylic acid, trimethylsilyl ester
Uniqueness
Octanoic acid, 8-[(trimethylsilyl)amino]-, trimethylsilyl ester is unique due to the presence of both trimethylsilyl and amino groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where selective protection and reactivity are required.
Properties
CAS No. |
61853-72-3 |
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Molecular Formula |
C14H33NO2Si2 |
Molecular Weight |
303.59 g/mol |
IUPAC Name |
trimethylsilyl 8-(trimethylsilylamino)octanoate |
InChI |
InChI=1S/C14H33NO2Si2/c1-18(2,3)15-13-11-9-7-8-10-12-14(16)17-19(4,5)6/h15H,7-13H2,1-6H3 |
InChI Key |
ZBMPHIWRHRHURZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NCCCCCCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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